molecular formula C30H50O3 B15144417 Urs-12-ene-3|A,16|A,22|A-triol

Urs-12-ene-3|A,16|A,22|A-triol

Cat. No.: B15144417
M. Wt: 458.7 g/mol
InChI Key: BEGONBGYCMTFIR-PZBWVBEMSA-N
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Description

Urs-12-ene-3β,16β,22α-triol (CAS: 1242085-06-8) is a pentacyclic triterpenoid of the ursane class, characterized by hydroxyl groups at positions 3β, 16β, and 22α. Its molecular formula is C₃₀H₅₀O₃, with a molecular weight of 458.73 g/mol ().

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,6aR,6bS,8S,8aR,9S,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol

InChI

InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3/t17-,18+,20?,21-,22+,23+,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

BEGONBGYCMTFIR-PZBWVBEMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C)O

Canonical SMILES

CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-ene-3|A,16|A,22|A-triol typically involves the hydroxylation of ursolic acid. The process can be carried out using various reagents and catalysts to introduce hydroxyl groups at specific positions on the ursolic acid molecule. Common reagents include oxidizing agents like osmium tetroxide or microbial biotransformation using specific strains of bacteria or fungi .

Industrial Production Methods

Industrial production of this compound often involves the extraction of ursolic acid from plant sources followed by chemical or enzymatic modification to introduce the desired hydroxyl groups. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urs-12-ene-3|A,16|A,22|A-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urs-12-ene-3|A,16|A,22|A-triol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ursane triterpenoids share a common pentacyclic backbone but differ in hydroxylation patterns, stereochemistry, and functional groups, which significantly influence their biological activities and physicochemical properties. Below is a detailed comparison:

Structural and Functional Group Differences

Compound Name Hydroxyl Positions Molecular Formula Molecular Weight (g/mol) Key Features Source
Urs-12-ene-3β,16β,22α-triol 3β, 16β, 22α C₃₀H₅₀O₃ 458.73 Three hydroxyl groups; stereospecific Synthetic standards ()
Urs-12-ene-3β,16β-diol 3β, 16β C₃₀H₅₀O₂ 442.73 Hepatoprotective activity Olea europaea ()
Urs-12-ene-3β,28-diol (Uvaol) 3β, 28 C₃₀H₅₀O₂ 442.73 Cuticular wax component; cytotoxic Rosaceae fruits ()
Urs-12-ene-3β,22β-diol 3β, 22β C₃₀H₅₀O₂ 442.73 Antioxidant properties Carissa spinarum ()
Urs-12-en-3β-ol (α-Amyrin) C₃₀H₅₀O 426.73 Anti-inflammatory; precursor to diols Synthetic studies ()

Physicochemical Properties

  • Melting Points: α-Amyrin: 188°C () Uvaol: Not explicitly reported but typically ranges 200–220°C for diols. Urs-12-ene-3β,16β,22α-triol: Data unavailable, but triols generally have higher melting points due to increased hydrogen bonding.
  • Spectroscopic Data :
    • IR : Hydroxyl stretches (~3500 cm⁻¹) and C=C bonds (~1640 cm⁻¹) are consistent across ursanes ().
    • NMR : Key differences in δ values for C-16 (triol: ~δ 70–75 ppm) vs. C-28 (uvaol: δ 65–68 ppm) ().

Molecular Docking and Binding Affinities

  • α-Amyrin binds strongly to Staphylococcus aureus tyrosine-tRNA synthetase (ΔG = -12.3 kcal/mol) ().
  • Uvaol derivatives inhibit carbonic anhydrase II (IC₅₀ = 8.7 µM), critical for cancer cell proliferation ().

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